2-({2-[2-(2-Aminoethoxy)ethoxy]ethoxy}methyl)-3-[(9H-fluoren-9-yl)methoxy]-3-oxopropanoic acid
Description
This compound (CAS: 867062-95-1), commonly abbreviated as Fmoc-NH-PEG(3)-COOH, is a fluorenylmethyloxycarbonyl (Fmoc)-protected polyethylene glycol (PEG)-based linker. Its structure comprises:
- Fmoc group: A UV-sensitive protecting group for amines, widely used in solid-phase peptide synthesis (SPPS) .
- PEG3 spacer: Three ethylene glycol units (2,7,10,13-tetraoxa) providing hydrophilicity and flexibility.
- Carboxylic acid terminus: Enables conjugation to amines or hydroxyl groups in peptides, proteins, or small molecules.
Propriétés
Numéro CAS |
867062-95-1 |
|---|---|
Formule moléculaire |
C24H29NO7 |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
InChI |
InChI=1S/C24H29NO7/c25-9-10-29-11-12-30-13-14-31-15-22(23(26)27)24(28)32-16-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21-22H,9-16,25H2,(H,26,27) |
Clé InChI |
HGNJXQNPBKSKMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(COCCOCCOCCN)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Fmoc-N-amido-PEG3-acid |
Origine du produit |
United States |
Méthodes De Préparation
Solid-Phase Peptide Synthesis (SPPS) Approaches
Resin Functionalization and Fmoc Deprotection
The compound is frequently synthesized via Fmoc-based SPPS, leveraging Rink amide AM resin (0.32 mmol/g loading) or TentaGel HL RAM resin (0.35 mmol/g) as solid supports. The resin is first swollen in dichloromethane (DCM)/N,N-dimethylformamide (DMF) (1:1) for 60 minutes, followed by Fmoc deprotection using 20% piperidine/DMF (5 minutes × 2 cycles). Residual piperidine is removed through sequential washes with DMF and DCM.
Coupling of Fmoc-PEG3-Acid Building Blocks
The PEG3 spacer and Fmoc-protected amine are introduced using a solution of Fmoc-N-amido-PEG3-acid (4 equiv), hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 3.8 equiv), and N,N-diisopropylethylamine (DIEA, 8 equiv) in DMF. Coupling proceeds for 30–60 minutes under nitrogen, with double couplings employed to ensure >95% efficiency. For challenging couplings, PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole) are used to minimize racemization.
Table 1: Representative Coupling Conditions for Fmoc-N-amido-PEG3-acid
| Reagent | Equivalents | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| HATU/DIEA | 3.8/8 | DMF | 60 | 91 |
| HCTU/DIEA | 3.8/8 | DMF | 30 | 85 |
| PyAOP/HOAt/DIEA | 5/5/8 | DMF | 120 | 89 |
Solution-Phase Synthesis
Stepwise Assembly of PEG3 Linker
In solution-phase protocols, the PEG3 backbone is constructed via sequential Williamson ether synthesis. Ethylene oxide units are introduced using tosyl or mesyl leaving groups, followed by nucleophilic displacement with sodium hydroxide in tetrahydrofuran (THF)/toluene (45°C, 16.75 hours). The Fmoc group is then introduced via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in DCM, yielding the protected amine intermediate.
Carboxylic Acid Functionalization
The terminal carboxylic acid is installed by treating the PEG3 intermediate with bromoacetic acid under basic conditions (potassium carbonate, water, 20°C). Final purification involves flash chromatography (silica gel, hexanes/ethyl acetate gradient) or preparative HPLC (Waters X-Bridge C18 column, 0.1% TFA in acetonitrile/water).
Key Synthetic Challenges and Optimizations
Minimizing Oxidation Side Reactions
Methionine oxidation and PEG linker degradation are mitigated by performing couplings under inert atmospheres and avoiding prolonged exposure to trifluoroacetic acid (TFA) during resin cleavage. Cocktail K (TFA/phenol/water/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5) reduces tert-butyl ether cleavage by scavenging carbocations.
Industrial-Scale Production
Automated Parallel Synthesis
For high-throughput applications, automated synthesizers (e.g., Syro II) enable parallel synthesis of 48 variants simultaneously. Pre-programmed cycles for Fmoc deprotection, coupling, and acetylation ensure batch consistency. Typical yields range from 0.56% (manual) to 2.1% (automated).
Table 2: Comparison of Manual vs. Automated Synthesis
| Parameter | Manual SPPS | Automated SPPS |
|---|---|---|
| Resin Loading | 0.32 mmol/g | 0.35 mmol/g |
| Coupling Time | 30–60 min | 60 min |
| Average Yield | 0.56–1.2% | 1.8–2.1% |
| Purity (HPLC) | 97.5% | 95–98% |
Applications in Bioconjugation
Post-synthesis, the Fmoc group is removed using 20% piperidine/DMF, exposing the primary amine for conjugation to antibodies, peptides, or small molecules. The carboxylic acid reacts with amines via carbodiimide chemistry (EDC/HOBt), forming stable amide bonds for drug delivery systems and vaccine adjuvants.
Analyse Des Réactions Chimiques
Types of Reactions
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the amide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ether linkages can undergo nucleophilic substitution reactions, where the ether oxygen is replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether solvents.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Thiol or amine-substituted derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
The compound is utilized in drug design and development due to its ability to interact with biological targets. Its structure allows for modifications that can enhance bioactivity and selectivity. Preliminary studies indicate potential antimicrobial and anticancer properties, making it a candidate for therapeutic research.
Peptide Synthesis
As a derivative of fluorenylmethyloxycarbonyl (Fmoc), this compound serves as a protecting group in peptide synthesis. The Fmoc group protects the amine functionalities of amino acids during the stepwise assembly of peptide chains. This method is crucial for producing complex peptides used in various biological applications .
Materials Science
The unique structural features of this compound allow it to be tailored for specific functionalities in materials science. Its solubility and stability in organic solvents make it suitable for creating advanced materials with desired properties.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial activity of compounds similar to 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid against various pathogens. For instance, derivatives were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing significant inhibition at low concentrations .
Peptide Therapeutics
In peptide synthesis applications, the use of this compound has facilitated the production of peptides with enhanced stability and activity. The Fmoc protection strategy allows for efficient assembly and deprotection processes that are essential in generating therapeutic peptides.
Comparative Analysis Table
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azapentadecan-15-oic acid | 0.86 | Intermediate chain length; different functional groups |
| 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4 azatridecan -13-oic acid | 0.86 | Shorter pentaoxa chain; varied functional groups |
This table illustrates the structural diversity within this class of chemicals while highlighting the unique characteristics of 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid.
Mécanisme D'action
The mechanism of action of 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid depends on its application. In drug delivery, for example, the compound can form micelles or nanoparticles that encapsulate therapeutic agents, facilitating their transport and release at the target site. The fluorenyl group can interact with biological membranes, enhancing cellular uptake, while the polyethylene glycol backbone provides stability and solubility in aqueous environments.
Comparaison Avec Des Composés Similaires
Key Properties :
- Molecular Formula: C₂₄H₂₉NO₇ .
- Molecular Weight : 443.5 g/mol .
- Applications : Used in peptide synthesis , vaccine development , and drug delivery systems .
Comparison with Structural Analogs
The compound belongs to a family of Fmoc-PEG-acid derivatives differing in PEG chain length, spacer composition, and terminal functional groups. Below is a detailed comparison:
Core Structural Variations
Functional and Performance Differences
- Solubility : Longer PEG chains (e.g., hexaoxa derivatives) improve aqueous solubility, critical for drug delivery systems .
- Flexibility : PEG3 and PEG4 spacers reduce steric hindrance in peptide coupling compared to shorter analogs like the pentadecan-15-oic acid derivative .
- Reactivity : Methyl ester derivatives (e.g., -COOCH₃) require hydrolysis to -COOH for conjugation, adding synthetic steps .
- Stability : Fmoc group stability under basic conditions is consistent across analogs, but longer PEG chains may alter cleavage kinetics .
Activité Biologique
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid is a synthetic compound with potential applications in medicinal chemistry and drug development. Its unique structure, characterized by the presence of fluorene and a tetraoxa chain, suggests interesting biological properties that warrant investigation.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
- Formula : C21H23NO6
- Molecular Weight : 385.42 g/mol
- IUPAC Name : 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorenyl group may enhance lipophilicity, potentially improving cell membrane permeability. The tetraoxa chain contributes to hydrogen bonding interactions with target proteins.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : In vitro studies have shown that it may induce apoptosis in cancer cell lines, suggesting its potential use in cancer therapy.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in cell cultures, indicating possible applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the same chemical class. Although specific data on 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid is limited, insights can be drawn from related compounds:
Pharmacokinetics and Toxicology
The pharmacokinetic profile of similar compounds suggests good oral bioavailability and moderate metabolic stability. Toxicological assessments indicate low cytotoxicity at therapeutic doses; however, further studies are needed to establish safety profiles for human use.
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
Methodological Answer: The compound is synthesized via Fmoc-based solid-phase peptide synthesis (SPPS). Key steps include:
- Fmoc Protection : The fluorenylmethoxycarbonyl (Fmoc) group shields the amine during coupling .
- Coupling Agents : Use HOBt (1-hydroxybenzotriazole) or other carbodiimides to activate carboxylic acid groups for amide bond formation .
- Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) with gradients of acetonitrile/water (0.1% TFA) ensures high purity (>97%). Confirm purity via high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) .
Q. How can researchers confirm the molecular structure of this compound?
Methodological Answer: Combine multiple analytical techniques:
Q. What is the compound’s role in vaccine development?
Methodological Answer: It acts as a linker or carrier in conjugate vaccines. The carboxylic acid terminus enables covalent attachment to antigens, while the Fmoc group facilitates controlled deprotection for site-specific functionalization. Validate conjugation efficiency via SDS-PAGE or MALDI-TOF .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
Q. Which analytical techniques are most effective for quality control?
Methodological Answer:
Advanced Research Questions
Q. How can contradictions in mass spectrometry data be resolved?
Methodological Answer: Discrepancies between HRMS and FT-ICR MS often arise from:
- Adduct Formation : Use ion-exchange columns to eliminate Na⁺/K⁺ adducts .
- Isomeric Impurities : Employ tandem MS (MS/MS) to differentiate isomers via fragmentation patterns .
- Solvent Artifacts : Replace TFA with formic acid in mobile phases to avoid suppression effects .
Q. How does the compound’s stability vary under different experimental conditions?
Methodological Answer:
Q. What experimental designs are optimal for studying its interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (e.g., with hMC4R receptors) .
- Fluorescence Polarization : Label the compound with FITC or TRF probes to monitor competitive binding .
- Cellular Assays : Use MEM-based cultures to assess bioactivity (e.g., melanocortin receptor activation) .
Q. How can synthetic yields be optimized for large-scale research applications?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time by 50% while maintaining >90% yield .
- Solvent Optimization : Replace DMF with THF to minimize side reactions .
- Coupling Efficiency : Monitor via Kaiser test; repeat couplings if ninhydrin-positive .
Q. How does this compound compare to structural analogs like 17-amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
